3,5-dichloro-N-(1-ethyl-1H-tetrazol-5-yl)-2-methoxybenzamide
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Overview
Description
3,5-dichloro-N-(1-ethyl-1,2,3,4-tetrazol-5-yl)-2-methoxybenzamide is a synthetic organic compound characterized by the presence of dichloro, tetrazole, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-(1-ethyl-1,2,3,4-tetrazol-5-yl)-2-methoxybenzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Substitution Reactions:
Amide Bond Formation: The final step involves the formation of the amide bond between the tetrazole derivative and the substituted benzoyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-N-(1-ethyl-1,2,3,4-tetrazol-5-yl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium amide or thiourea under basic conditions.
Major Products
Oxidation: Formation of 3,5-dichloro-N-(1-ethyl-1,2,3,4-tetrazol-5-yl)-2-formylbenzamide.
Reduction: Formation of 3,5-dichloro-N-(1-ethyl-1,2,3,4-tetrazol-5-yl)-2-methoxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3,5-dichloro-N-(1-ethyl-1,2,3,4-tetrazol-5-yl)-2-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Agrochemicals: Possible application as a herbicide or pesticide due to its bioactive properties.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-(1-ethyl-1,2,3,4-tetrazol-5-yl)-2-methoxybenzamide depends on its application:
Medicinal Chemistry: It may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways.
Agrochemicals: It could interfere with essential biochemical processes in target organisms, leading to their death or inhibition.
Comparison with Similar Compounds
Similar Compounds
3,5-dichloro-N-(1-methyl-1,2,3,4-tetrazol-5-yl)-2-methoxybenzamide: Similar structure but with a methyl group instead of an ethyl group.
3,5-dichloro-N-(1-ethyl-1,2,3,4-tetrazol-5-yl)-2-hydroxybenzamide: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
3,5-dichloro-N-(1-ethyl-1,2,3,4-tetrazol-5-yl)-2-methoxybenzamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H11Cl2N5O2 |
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Molecular Weight |
316.14 g/mol |
IUPAC Name |
3,5-dichloro-N-(1-ethyltetrazol-5-yl)-2-methoxybenzamide |
InChI |
InChI=1S/C11H11Cl2N5O2/c1-3-18-11(15-16-17-18)14-10(19)7-4-6(12)5-8(13)9(7)20-2/h4-5H,3H2,1-2H3,(H,14,15,17,19) |
InChI Key |
QUPGUECULSKTIV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=N1)NC(=O)C2=C(C(=CC(=C2)Cl)Cl)OC |
Origin of Product |
United States |
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